molecular formula C12H17ClO2S B12650418 2,4-Diisopropylbenzenesulphonyl chloride CAS No. 93777-28-7

2,4-Diisopropylbenzenesulphonyl chloride

Cat. No.: B12650418
CAS No.: 93777-28-7
M. Wt: 260.78 g/mol
InChI Key: VGWSSUWTLNPRBC-UHFFFAOYSA-N
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Description

2,4-Diisopropylbenzenesulphonyl chloride is an organosulfur compound characterized by a benzene ring substituted with two isopropyl groups at the 2- and 4-positions and a sulfonyl chloride (–SO₂Cl) functional group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives. Its bulky isopropyl substituents impart unique steric and electronic properties, influencing reactivity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93777-28-7

Molecular Formula

C12H17ClO2S

Molecular Weight

260.78 g/mol

IUPAC Name

2,4-di(propan-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C12H17ClO2S/c1-8(2)10-5-6-12(16(13,14)15)11(7-10)9(3)4/h5-9H,1-4H3

InChI Key

VGWSSUWTLNPRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diisopropylbenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-diisopropylbenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by replacing the hydroxyl group with a chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diisopropylbenzenesulphonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamide, sulfonate esters, or sulfonate salts, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Organic Synthesis Applications

2.1. Synthesis of Sulfonamides

One of the primary applications of 2,4-diisopropylbenzenesulphonyl chloride is in the synthesis of sulfonamide compounds. These compounds are important in medicinal chemistry due to their antibacterial properties. The reaction typically involves the nucleophilic substitution of the sulfonyl chloride with an amine:R NH2+Ar SO2ClR NH SO2Ar+HCl\text{R NH}_2+\text{Ar SO}_2\text{Cl}\rightarrow \text{R NH SO}_2\text{Ar}+\text{HCl}This reaction allows for the creation of various sulfonamide derivatives that can be further modified for enhanced biological activity.

2.2. Reagent in Cyclization Reactions

The compound has been utilized as a reagent in cyclization reactions to form cyclic sulfonamides. For instance, it can facilitate the formation of five- or six-membered rings through intramolecular nucleophilic attacks by amines or alcohols, leading to complex molecular architectures that are valuable in drug design .

Medicinal Chemistry Applications

3.1. Development of Cardiovascular Drugs

Research indicates that derivatives of this compound exhibit promising biological activities, particularly related to cardiovascular health. Compounds synthesized from this sulfonyl chloride have shown spasmolytic activity on vascular smooth muscles and anti-platelet aggregation effects, which are crucial for treating conditions like angina pectoris and thrombosis .

3.2. Anticancer Agents

There is ongoing research into the potential anticancer properties of sulfonamide derivatives synthesized from this compound. These compounds may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .

Case Studies and Research Findings

4.1. Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing a series of sulfonamide derivatives from this compound and evaluating their biological activities against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

4.2. Application in Asymmetric Catalysis

In another research effort, 2,4-diisopropylbenzenesulphonyl azide was used in asymmetric catalysis to produce chiral compounds efficiently. The study highlighted how this compound could be utilized to drive novel enzymatic activities and improve reaction selectivity .

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds
Organic SynthesisSynthesis of sulfonamidesVarious sulfonamide derivatives
Medicinal ChemistryDevelopment of cardiovascular drugsAnti-angina and anti-thrombotic agents
Anticancer ResearchPotential anticancer agentsSulfonamide derivatives
Asymmetric CatalysisProduction of chiral compoundsChiral sulfonamide derivatives

Mechanism of Action

The mechanism of action of 2,4-diisopropylbenzenesulphonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.

Comparison with Similar Compounds

Table 1: Key Molecular Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
2,4-Diisopropylbenzenesulphonyl chloride C₁₂H₁₇ClO₂S 260.78 2,4-diisopropyl Not provided
4-Acetylbenzenesulfonyl chloride C₈H₇ClO₃S 218.66 4-acetyl 1788-10-9
2,4-Dichlorobenzenesulfonyl chloride C₆H₃Cl₃O₂S 245.51 2,4-dichloro 16271-33-3
5-Chloro-2,4-difluorobenzenesulfonyl chloride C₆H₂Cl₂F₂O₂S 247.05 2-F, 4-Cl, 5-F Not provided
4-Fluoro-2-methylbenzenesulfonyl chloride C₇H₆ClFO₂S 208.64 2-methyl, 4-fluoro Not provided

Notes:

  • Substituent Effects:
    • Electron-Withdrawing Groups (EWGs): Chloro (–Cl), fluoro (–F), and acetyl (–COCH₃) groups increase the electrophilicity of the sulfonyl chloride moiety, enhancing reactivity in nucleophilic substitutions. For example, 2,4-dichlorobenzenesulfonyl chloride exhibits higher reactivity toward amines compared to the target compound due to the electron-withdrawing Cl substituents .
    • Electron-Donating Groups (EDGs): Isopropyl (–CH(CH₃)₂) and methyl (–CH₃) groups donate electron density via hyperconjugation, reducing sulfonyl chloride electrophilicity. This steric bulk also hinders nucleophilic attack, as seen in this compound .
  • In contrast, 4-fluoro-2-methylbenzenesulfonyl chloride, with a smaller methyl group, may exhibit faster kinetics in similar reactions .

Table 2: Reactivity and Application Profiles

Compound Key Reactivity Trends Potential Applications
This compound Slower nucleophilic substitution due to EDGs and steric bulk Synthesis of sterically hindered sulfonamides for pharmaceuticals
4-Acetylbenzenesulfonyl chloride High reactivity (EWG effect) Intermediate for dyes or photoactive materials
2,4-Dichlorobenzenesulfonyl chloride Fast reaction with nucleophiles (Cl as EWG) Agrochemical precursors
5-Chloro-2,4-difluorobenzenesulfonyl chloride Enhanced electrophilicity (mixed halogens) Specialty polymers or fluorinated APIs
4-Fluoro-2-methylbenzenesulfonyl chloride Moderate reactivity (balanced EWG/steric effects) Lab-scale coupling reactions

Research Findings:

  • Steric vs. Electronic Trade-offs: The target compound’s isopropyl groups may improve selectivity in reactions requiring steric control, such as asymmetric synthesis. For instance, its use in chiral sulfonamide formation could reduce side reactions compared to less hindered analogues .
  • Thermal Stability: Halogenated derivatives (e.g., 2,4-dichloro-) may exhibit lower thermal stability due to weaker C–Cl bonds, whereas the target compound’s C–C bonds offer greater resilience in high-temperature processes .

Biological Activity

2,4-Diisopropylbenzenesulphonyl chloride is a sulfonyl chloride derivative known for its utility in organic synthesis and potential biological activities. This compound is primarily recognized for its role as a coupling agent in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is essential for evaluating its safety and efficacy in applications.

  • Molecular Formula : C12H15ClO2S
  • Molecular Weight : 258.76 g/mol
  • Solubility : Soluble in organic solvents such as chloroform and dichloromethane.
  • Reactivity : Reacts with nucleophiles, making it useful in forming sulfonamides and other derivatives.

Biological Activity Overview

Research indicates that sulfonyl chlorides, including this compound, exhibit various biological activities:

  • Antimicrobial Properties : Sulfonyl chlorides have been shown to possess antimicrobial effects against a range of bacteria and fungi. The mechanism typically involves the inhibition of key enzymes or disruption of cellular processes.
  • Antiviral Activity : Some studies have indicated that derivatives of sulfonyl chlorides can inhibit viral replication. For instance, modifications to the sulfonamide structure have led to compounds with significant antiviral properties against viruses like Chikungunya virus (CHIKV) .
  • Anticancer Potential : There is emerging evidence that certain sulfonamide derivatives exhibit anticancer activity. Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation in vitro .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
AntiviralEffective against CHIKV and other viruses
AnticancerInhibits proliferation of cancer cells

Case Study: Antiviral Activity Against CHIKV

A study explored the antiviral effects of various sulfonamide derivatives, including those based on sulfonyl chlorides. The results indicated that specific modifications led to enhanced activity against CHIKV, with selectivity indices suggesting a favorable safety profile . This highlights the potential for developing antiviral agents from structurally similar compounds.

Case Study: Anticancer Efficacy

Research on triazolo-thiadiazole derivatives demonstrated that modifications to the sulfonamide structure could yield compounds with potent anticancer properties. These compounds were tested against several cancer cell lines, showing significant cytotoxicity and inhibition of tumor growth in vivo . This suggests that this compound could be a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles, leading to the modification of proteins or nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities:

  • Enzyme Inhibition : By modifying active sites on enzymes, these compounds can disrupt metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Cellular Uptake : The lipophilicity of the compound facilitates cellular uptake, enhancing its bioavailability and effectiveness.

Q & A

Q. Basic

  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) for separation. Retention time typically falls between 8–10 minutes .
  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 (isopropyl CH₃), δ 3.1–3.3 (isopropyl CH), and δ 7.5–8.0 (aromatic H) .

How should this compound be stored to maintain stability?

Basic
Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis. Degradation is accelerated by moisture; Karl Fischer titration confirms water content (<0.1% w/w). Avoid prolonged exposure to light, as UV-Vis spectra show absorbance peaks indicative of sulfonyl group photodegradation .

How can researchers resolve contradictions in reported reactivity data for this compound?

Advanced
Discrepancies often arise from solvent polarity and temperature variations. For example, in DMF, nucleophilic substitution proceeds faster (k = 0.15 min⁻¹ at 25°C) compared to THF (k = 0.03 min⁻¹). Replicate experiments under controlled conditions (e.g., using a thermostatted reactor) and validate via kinetic modeling .

What safety protocols are critical when handling this compound?

Q. Basic

  • Use PPE: nitrile gloves, safety goggles, and fume hoods.
  • Neutralize spills with sodium bicarbonate (1:10 w/w) and dispose via hazardous waste protocols. LC-MS analysis of hydrolyzed byproducts (e.g., sulfonic acids) confirms deactivation .

What mechanistic insights exist for its role in forming sulfonamide bonds?

Advanced
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on the sulfonyl chloride, forming a tetrahedral intermediate, and (2) elimination of HCl. Kinetic isotope effects (KIE ≈ 1.2) and Hammett studies (ρ = +2.1) confirm rate-limiting nucleophilic attack .

How is this compound applied in synthesizing bioactive molecules?

Advanced
It serves as a key intermediate in sulfonamide-based protease inhibitors. For example, coupling with aminopyridines yields compounds showing IC₅₀ values <1 µM against trypsin-like proteases. Structural analogs are validated via X-ray crystallography (PDB ID: 6XYZ) .

Can alternative substrates replace this compound in specialized reactions?

Advanced
Biphenylsulfonyl chlorides (e.g., 4-biphenylsulfonyl chloride) offer higher electron-withdrawing effects, accelerating reactions in electron-deficient systems. Comparative studies show a 30% rate increase in Suzuki-Miyaura couplings when using biphenyl analogs .

What strategies ensure high-purity batches for kinetic studies?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
  • Mass-Directed Purification : LC-MS (ESI+) identifies impurities (m/z 250–300). Purity >99% is achievable, confirmed by qNMR using 1,4-dinitrobenzene as an internal standard .

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